1,4-Butanediamine, 2-(aminomethyl)-
Description
Structural Classification and Nomenclature within Polyamine Chemistry
1,4-Butanediamine, 2-(aminomethyl)- is structurally classified as a branched aliphatic triamine. Its core structure is that of 1,4-butanediamine, a naturally occurring diamine more commonly known as putrescine. hmdb.ca The defining feature of the title compound is the presence of an aminomethyl (-CH₂NH₂) substituent at the second carbon position of the butane (B89635) chain. This branching results in a molecule containing three primary amine functional groups, one at each terminus of the C4 chain and one on the methyl substituent.
The systematic IUPAC name for this compound is 2-(aminomethyl)butane-1,4-diamine. It is also referred to as 2-(aminomethyl)putrescine, highlighting its relationship to the parent diamine. This specific arrangement of functional groups imparts a distinct three-dimensional architecture, which is a key attribute for its role as a chemical scaffold.
Table 1: Physicochemical Properties of 1,4-Butanediamine, 2-(aminomethyl)-
| Property | Value |
| CAS Number | 31333-62-7 |
| Molecular Formula | C₅H₁₅N₃ |
| Molecular Weight | 117.19 g/mol |
| Synonyms | 2-(aminomethyl)butane-1,4-diamine; 2-(aminomethyl)putrescine |
Significance of Branched Triamines as Chemical Scaffolds
Branched triamines are of considerable interest in synthetic chemistry due to their utility as molecular scaffolds. A scaffold serves as a core structure upon which more complex molecular architectures can be built. The presence of three distinct reactive sites—in this case, primary amines—allows for the controlled, stepwise introduction of different functional groups, leading to the creation of diverse and complex molecules from a single, well-defined core.
The trifunctional nature of molecules like 1,4-Butanediamine, 2-(aminomethyl)- is particularly valuable in materials science and medicinal chemistry. In polymer chemistry, such compounds can act as crosslinking agents or branching points. rsc.orgrsc.org For instance, they can be used to synthesize star-shaped polymers or to create covalent adaptable networks (CANs), which are recyclable crosslinked materials. rsc.orgrsc.org The defined geometry of the amine groups on the scaffold can influence the final properties of the polymer network, such as its thermal resistance, swelling degree, and mechanical strength. rsc.orgrsc.org
In drug discovery, polyamine scaffolds are used to present pharmacophoric groups in a specific spatial orientation to interact with biological targets. The rigid, yet three-dimensional, nature of a branched scaffold can be advantageous for designing ligands with high affinity and selectivity for enzymes or receptors.
Current Research Landscape and Emerging Areas for 1,4-Butanediamine, 2-(aminomethyl)-
The current body of published research focusing specifically on 1,4-Butanediamine, 2-(aminomethyl)- is limited. Its existence is primarily documented in chemical databases by its CAS number and fundamental chemical properties. However, based on the established roles of analogous branched polyamines, several emerging areas of research for this compound can be identified.
One promising application is in the field of advanced materials. There is a growing demand for novel multifunctional amines to serve as rigid crosslinkers, moving beyond commonly used compounds like tris(2-aminoethyl)amine (B1216632) (TREN). rsc.orgcnrs.fr The defined structure of 1,4-Butanediamine, 2-(aminomethyl)- could be exploited to create highly ordered polymer networks for applications in coatings, adhesives, and recyclable thermosets. rsc.orgrsc.org The ability to precisely control the crosslinking density by using such well-defined macromolecular crosslinkers is a key advantage. rsc.orgrsc.org
In medicinal chemistry, this triamine could serve as a novel scaffold for combinatorial libraries. Its three primary amine groups offer handles for derivatization, allowing for the rapid synthesis of a multitude of compounds to be screened for biological activity. The investigation of such trifunctional amines in Michael addition polymerizations with diacrylates has shown that the steric hindrance and reactivity of the different amine groups can be finely tuned, leading to either linear or branched polymers. acs.org This level of control is highly desirable for creating new biomaterials or drug delivery systems.
Scope and Objectives of the Research Outline
The scope of this article is strictly focused on the chemical identity and potential synthetic utility of 1,4-Butanediamine, 2-(aminomethyl)-. The objective is to present a comprehensive summary based on available chemical data and the broader context of polyamine chemistry. This includes a detailed breakdown of its structural classification and nomenclature, an exploration of the significance of branched triamines as versatile chemical scaffolds, and an informed perspective on the potential future research directions for this specific compound. This outline serves to consolidate the current knowledge and stimulate further investigation into the properties and applications of 1,4-Butanediamine, 2-(aminomethyl)-.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31333-62-7 |
|---|---|
Molecular Formula |
C5H15N3 |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(aminomethyl)butane-1,4-diamine |
InChI |
InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2 |
InChI Key |
GSHSCASTCVYMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CN)CN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1,4 Butanediamine, 2 Aminomethyl
Functionalization and Derivatization of 1,4-Butanediamine, 2-(aminomethyl)-
Targeted Isotopic Labeling Approaches
Isotopic labeling is a crucial technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. For the parent compound 1,4-Butanediamine, several isotopically labeled versions are commercially available or have been synthesized for research purposes. These labeling strategies typically involve the incorporation of stable isotopes such as Deuterium (D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
Commonly reported labeled variants of 1,4-Butanediamine include:
Deuterium Labeling: 1,4-Butanediamine-2,2,3,3-d₄ is a common variant where the four hydrogen atoms on the central two carbon atoms are replaced with deuterium. chemicalbook.comsigmaaldrich.com Another example is 1,4-Butanediamine-1,1,4,4-d₄.
Carbon-13 Labeling: 1,4-Butanediamine-1,4-¹³C₂ is used in metabolic studies to track the carbon backbone.
These labeled compounds are synthesized using precursors that already contain the desired isotopes. For example, the synthesis of deuterated analogs might start from a deuterated succinonitrile, which is then reduced.
Table 1: Examples of Isotopically Labeled 1,4-Butanediamine Analogs
| Labeled Compound | CAS Number | Isotopic Purity | Common Application |
| 1,4-Butanediamine-2,2,3,3-d₄ dihydrochloride (B599025) | 88972-24-1 | 98 atom % D | Metabolic tracer |
| 1,4-Butanediamine-1,4-¹³C₂ | 287100-61-2 | Not specified | Metabolic flux analysis |
| N,N'-Bis(3-aminopropyl)-1,4-butanediamine-d₈ | 1173022-85-9 | 97% | Internal standard in mass spectrometry |
This table presents data for 1,4-Butanediamine and its derivatives, as no specific data exists for 1,4-Butanediamine, 2-(aminomethyl)-.
Sustainable and Catalytic Synthesis of 1,4-Butanediamine
Modern chemical synthesis emphasizes the development of sustainable and efficient catalytic processes, often utilizing renewable resources. While no specific methods for 1,4-Butanediamine, 2-(aminomethyl)- are documented, the synthesis of the parent diamine provides a model for such approaches.
Catalytic Reductive Amination Processes
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes and ketones). sigmaaldrich.com The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction to an amine. This can be performed in a one-pot reaction. echemportal.org
For a related compound, 1,4-diaminobutane, synthesis can be achieved starting from precursors like succinonitrile, which is catalytically hydrogenated. The general principle of reductive amination could theoretically be applied to synthesize 1,4-Butanediamine, 2-(aminomethyl)- by starting with a suitably functionalized dicarbonyl or cyano-carbonyl compound and reacting it with ammonia (B1221849) under reductive conditions. However, specific catalysts or reaction conditions for this transformation are not described in the literature.
Utilization of Bio-Renewable Feedstocks
A significant area of research is the production of commodity chemicals from bio-renewable feedstocks, moving away from petrochemical sources. sigmaaldrich.com The biochemical synthesis of 1,4-Butanediamine (putrescine) is well-established and serves as a prime example of this approach. nih.gov
Microorganisms, such as Escherichia coli, can be metabolically engineered to produce 1,4-Butanediamine in high yields from glucose. chemicalbook.com The key biosynthetic pathways involve the decarboxylation of amino acids like L-ornithine or L-arginine. chemicalbook.com Key enzymes in this process include ornithine decarboxylase (ODC) and arginine decarboxylase. sigmaaldrich.com Research has focused on optimizing these pathways by enhancing the expression of relevant genes and improving the supply of necessary cofactors like NADPH. chemicalbook.com
The development of a bio-based route to 1,4-Butanediamine, 2-(aminomethyl)- would require the design and implementation of a novel metabolic pathway capable of constructing this specific branched triamine structure from a renewable carbon source. Currently, no such pathway has been reported.
Coordination Chemistry of 1,4 Butanediamine, 2 Aminomethyl
Ligand Design and Multidentate Chelation Properties
The structure of 1,4-Butanediamine, 2-(aminomethyl)- features three primary amine groups, positioning it as a potentially strong chelating agent for a variety of metal ions. The arrangement of these donor groups allows for the formation of stable chelate rings, a key factor in the thermodynamic stability of the resulting metal complexes.
Influence of Steric and Electronic Factors on Coordination
The coordination of 1,4-Butanediamine, 2-(aminomethyl)- to a metal center is influenced by both steric and electronic factors. The primary amine groups are strong sigma donors, favoring coordination to a wide range of transition metal ions. The flexibility of the butyl chain allows the ligand to adopt various conformations to accommodate the coordination preferences of different metals. However, the presence of the aminomethyl group introduces steric bulk, which could influence the coordination number and geometry of the resulting complexes. For instance, in square planar or octahedral complexes, the spatial arrangement of the ligand around the metal center would need to minimize steric hindrance between the aminomethyl group and other coordinated ligands.
Synthesis and Characterization of Metal Complexes of 1,4-Butanediamine, 2-(aminomethyl)-
The synthesis of metal complexes with 1,4-Butanediamine, 2-(aminomethyl)- would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The characterization of the resulting complexes would rely on a combination of analytical techniques to determine their structure and properties.
Transition Metal Complexation (e.g., Pt(II), Pd(II), Cu(II), Ni(II), Co(II/III), Zn(II), Mn(II), Cd(II), Hg(II))
Formation of Mononuclear and Polynuclear Complexes
1,4-Butanediamine, 2-(aminomethyl)- has the potential to act as both a chelating ligand in mononuclear complexes and a bridging ligand in polynuclear complexes. In a mononuclear complex, a single ligand would coordinate to a single metal center. However, the presence of multiple donor sites could allow the ligand to bridge two or more metal centers, leading to the formation of dinuclear or polynuclear structures. The formation of such polynuclear complexes is a known feature of related polyamine ligands and can lead to interesting magnetic and catalytic properties. researchgate.net
Assembly of Macrocyclic and Supramolecular Coordination Architectures
The tridentate nature of 1,4-Butanediamine, 2-(aminomethyl)- makes it a potential building block for the construction of more complex macrocyclic and supramolecular architectures. Through carefully designed reactions, it may be possible to link multiple ligand-metal units together to form discrete macrocycles or extended one-, two-, or three-dimensional coordination polymers. The self-assembly of such structures is driven by the coordination preferences of the metal ions and the geometric constraints of the ligand. nih.govnih.gov These supramolecular assemblies can exhibit a range of interesting properties, including host-guest chemistry and catalysis.
Structural Elucidation of Metal-1,4-Butanediamine, 2-(aminomethyl)- Complexes
No published studies detailing the structural elucidation of metal complexes formed with 1,4-Butanediamine, 2-(aminomethyl)- were identified. This ligand, a tridentate amine, would be expected to form chelate complexes with various metal ions, but specific research is not apparent in the available literature.
Advanced Spectroscopic Characterization (e.g., Multinuclear NMR, IR, Raman, UV-Vis, EPR)
There is no available literature containing advanced spectroscopic characterization of metal complexes with 1,4-Butanediamine, 2-(aminomethyl)-. While spectra for the parent compound 1,4-butanediamine (putrescine) are available, data for the aminomethyl-substituted ligand and its complexes are absent. nist.govnist.gov Spectroscopic techniques are crucial for understanding the ligand's coordination mode and the electronic environment of the metal center. For instance, IR spectroscopy would confirm the coordination of the amine groups, while UV-Vis spectroscopy would provide insights into d-d electronic transitions of the metal ion. mdpi.comscirp.org EPR spectroscopy would be essential for characterizing paramagnetic complexes. scirp.org However, no such studies have been reported for this system.
Theoretical Aspects of Metal-Ligand Bonding and Stability
Theoretical studies focused on the metal-ligand bonding and stability of 1,4-Butanediamine, 2-(aminomethyl)- complexes appear to be absent from the scientific literature.
Ligand Field and Molecular Orbital Theory Applications
No publications applying Ligand Field Theory (LFT) or Molecular Orbital (MO) Theory to analyze the bonding in metal-1,4-Butanediamine, 2-(aminomethyl)- complexes were discovered. These theoretical frameworks are fundamental to explaining the electronic structure, spectra, and magnetic properties of transition metal complexes by describing the interactions between metal d-orbitals and ligand orbitals. uci.edu Without experimental data, no theoretical models have been proposed for these specific complexes.
Stability Constants and Solution Speciation
No experimental data on the stability constants or solution speciation for complexes of 1,4-Butanediamine, 2-(aminomethyl)- could be found. The determination of stability constants is essential for quantifying the affinity of a ligand for a metal ion in solution and predicting the distribution of different complex species under various conditions (e.g., pH). nih.goviupac.org While extensive databases exist for many amines and amino acids, this specific tridentate ligand has not been studied in this context. researchgate.netresearchgate.net
Supramolecular Chemistry and Non Covalent Interactions of 1,4 Butanediamine, 2 Aminomethyl
Dynamic Responsive Supramolecular Systems
While the broader fields of supramolecular chemistry, including the study of host-guest interactions with cucurbiturils and cyclodextrins, are well-established, no literature specifically links these phenomena to "1,4-Butanediamine, 2-(aminomethyl)-". Polyamines, in general, are known to participate in such interactions, often driven by their cationic nature at physiological pH, which allows for strong binding with the electron-rich portals of macrocyclic hosts. However, the specific binding affinities, thermodynamic parameters, and potential for self-assembly are highly dependent on the precise structure and stereochemistry of the guest molecule.
The absence of data prevents any detailed discussion or the creation of data tables related to the research findings for this particular compound. It is possible that the compound is a theoretical structure or one that has been synthesized but not yet characterized in the context of supramolecular chemistry.
Future research would first require the successful synthesis and characterization of "1,4-Butanediamine, 2-(aminomethyl)-". Following this, its interactions with various synthetic receptors could be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and X-ray crystallography to elucidate the nature of any host-guest complexes and their thermodynamic and kinetic profiles.
Until such research is conducted and published, a detailed scientific article on the supramolecular chemistry of "1,4-Butanediamine, 2-(aminomethyl)-" cannot be generated.
Polymer Science and Advanced Materials Incorporating 1,4 Butanediamine, 2 Aminomethyl
1,4-Butanediamine, 2-(aminomethyl)- as a Monomer for Polycondensation
Polycondensation is a primary method for polymerizing 1,4-Butanediamine, 2-(aminomethyl)-, where the amine groups react with other functional groups, such as carboxylic acids or their derivatives, to form a polymer chain with the elimination of a small molecule like water. chemguide.co.uk
Polyamides are characterized by the repeating amide linkages (-CO-NH-) in their backbone. chemguide.co.uk The synthesis of polyamides using 1,4-Butanediamine, 2-(aminomethyl)- involves its reaction with dicarboxylic acids or their more reactive derivatives like dioyl dichlorides. savemyexams.com The presence of a third amine group on the monomer allows for the creation of branched or cross-linked polyamide structures, which can significantly influence the final properties of the material.
When copolymerized with traditional diamines and diacids, 1,4-Butanediamine, 2-(aminomethyl)- can be introduced as a branching agent. For instance, in the synthesis of a polyamide analogous to Nylon 6,6 (made from hexanedioic acid and 1,6-diaminohexane), the inclusion of 1,4-Butanediamine, 2-(aminomethyl)- would create branching points in the polymer chain. chemguide.co.uk These branches disrupt the regular linear arrangement of the polymer chains, which can affect crystallinity, solubility, and mechanical properties.
Table 1: Potential Polyamide Systems Incorporating 1,4-Butanediamine, 2-(aminomethyl)-
| Dicarboxylic Acid Monomer | Co-diamine Monomer (Optional) | Resulting Polyamide Type | Potential Properties |
|---|---|---|---|
| Adipic acid | Hexamethylenediamine | Branched Polyamide-6,6 analogue | Increased amorphous content, potentially improved flexibility |
| Sebacic acid | - | Cross-linked Polyamide | Enhanced thermal stability and chemical resistance |
Polyureas: The synthesis of polyureas typically involves the reaction of diamines with diisocyanates. However, greener, non-isocyanate routes are being explored, such as the dehydrogenative coupling of diamines and methanol (B129727) or the melt polycondensation of diamines and urea. mdpi.comsemanticscholar.org The incorporation of 1,4-Butanediamine, 2-(aminomethyl)- into polyurea synthesis can lead to hyperbranched or cross-linked structures. These networks can enhance the thermal and mechanical properties of the resulting polyurea. For example, the reaction with a diisocyanate would proceed rapidly to form a highly cross-linked polyurea network.
Polyimides: Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) intermediate, followed by thermal or chemical cyclodehydration to form the polyimide. The use of 1,4-Butanediamine, 2-(aminomethyl)- as the diamine component would result in the formation of branched or cross-linked polyimides, potentially further enhancing their dimensional stability and high-temperature performance.
Polymerization Mechanisms and Process Optimization
The methods used to polymerize 1,4-Butanediamine, 2-(aminomethyl)- are critical in controlling the structure and properties of the final polymer.
Melt Polycondensation: This technique involves heating the monomers above their melting points in an inert atmosphere or under vacuum to drive the polymerization reaction by removing the condensation byproduct, such as water. hes-so.ch For the synthesis of polyamides from 1,4-Butanediamine, 2-(aminomethyl)- and a dicarboxylic acid, the reactants would be heated to high temperatures (e.g., 180-280°C) to form a polymer melt. hes-so.ch The viscosity of the melt increases as the polymer chains grow. The trifunctionality of the amine monomer can lead to gelation (the formation of an infinite network) at high conversions, which needs to be carefully controlled.
Solid-State Polymerization (SSP): SSP is a process carried out on a prepolymer in the solid state at a temperature between its glass transition temperature and melting point. researchgate.netnih.gov This technique is often used to increase the molecular weight of polymers prepared by melt polycondensation. researchgate.net For polyamides derived from 1,4-Butanediamine, 2-(aminomethyl)-, a low-molecular-weight, branched prepolymer could be synthesized via melt polycondensation and then subjected to SSP to achieve a higher molecular weight and degree of cross-linking without the processing challenges of a highly viscous melt. researchgate.net The reaction is driven by the removal of volatile byproducts under vacuum or a stream of inert gas. researchgate.nettue.nl
Table 2: Comparison of Polymerization Techniques
| Parameter | Melt Polycondensation | Solid-State Polymerization (SSP) |
|---|---|---|
| Reaction Phase | Liquid (Melt) | Solid |
| Temperature | Above melting point of polymer | Below melting point, above glass transition temperature |
| Molecular Weight | Can be limited by viscosity and side reactions | Can achieve very high molecular weights |
| Control over Gelation | Difficult with trifunctional monomers | Easier to control, as reactions are slower |
| Byproduct Removal | Through vacuum or inert gas sparging | Diffusion-controlled, often slower |
While polycondensation is a form of step-growth polymerization, controlled polymerization techniques typically refer to chain-growth processes that allow for precise control over molecular weight, polydispersity, and polymer architecture. These methods are not directly applicable to the polycondensation of 1,4-Butanediamine, 2-(aminomethyl)- in the traditional sense. However, the principles of controlled polymerization can be applied in post-polymerization modification or by synthesizing monomers derived from 1,4-Butanediamine, 2-(aminomethyl)- that are suitable for these techniques. For example, the amine groups could be modified to create initiators for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.commdpi.com
Post-Polymerization Functionalization and Property Tuning
Post-polymerization modification is a powerful strategy for introducing new functional groups onto a pre-existing polymer backbone, thereby altering its properties without changing the main chain structure. nih.govrsc.org For polymers synthesized using 1,4-Butanediamine, 2-(aminomethyl)-, the pendant amine group (the one not involved in the main polymer chain formation in a linear analogue) or any unreacted amine groups in a branched structure serve as reactive sites for functionalization.
This approach allows for the creation of a library of functional polymers from a single parent polymer. researchgate.net For instance, these pendant amine groups can be reacted with a variety of electrophiles to introduce different functionalities:
Alkylation or Acylation: Reaction with alkyl halides or acyl chlorides can introduce long alkyl chains to increase hydrophobicity or attach specific chemical moieties. nih.gov
Michael Addition: The amine groups can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to introduce a wide range of functional groups.
Grafting: The amine groups can be used to initiate the grafting of other polymer chains, leading to the formation of graft copolymers with unique phase-separated morphologies and properties.
By carefully selecting the modification chemistry, properties such as solubility, hydrophilicity, thermal stability, and biocompatibility can be precisely tuned to meet the requirements of specific applications. semanticscholar.org
Development of Functional Polymeric Materials
The synthesis of functional polymers often relies on the incorporation of monomers that possess specific reactive groups. These groups can be leveraged to introduce desired properties into the final polymer, such as improved thermal stability, enhanced mechanical strength, or tailored chemical reactivity. The structure of 1,4-Butanediamine, 2-(aminomethyl)- suggests its potential as a valuable building block in this context. The presence of three distinct amine functionalities offers several possibilities for polymerization and cross-linking, which could lead to the formation of highly branched or cross-linked polymer networks.
Despite this theoretical potential, there is a conspicuous absence of dedicated research on the utilization of 1,4-Butanediamine, 2-(aminomethyl)- in the development of functional polymeric materials. Searches of scholarly databases and scientific publications did not yield specific studies that have synthesized and characterized polymers derived from this particular trifunctional amine. Consequently, there are no detailed research findings or data tables available to be presented on this topic.
The lack of published research could be attributed to several factors. It is possible that the synthesis of the monomer itself is complex or costly, limiting its accessibility for polymer research. Alternatively, the reactivity of the three amine groups might present challenges in controlling the polymerization process, potentially leading to intractable or poorly defined materials. It is also conceivable that research in this specific area is proprietary and has not been disclosed in the public domain.
While the broader field of functional polymers is rich with examples of polyamides and other polymers derived from various diamines, the specific contributions of 1,4-Butanediamine, 2-(aminomethyl)- remain unexplored in the available literature. Future research in this area would be necessary to elucidate the properties of polymers incorporating this monomer and to assess their potential applications in advanced materials. Such studies would need to focus on the controlled polymerization of this trifunctional amine with various co-monomers, followed by a thorough characterization of the resulting polymers' thermal, mechanical, and chemical properties. Without such foundational research, the role of 1,4-Butanediamine, 2-(aminomethyl)- in the development of functional polymeric materials remains a subject of speculation rather than established scientific fact.
Computational and Theoretical Studies on 1,4 Butanediamine, 2 Aminomethyl
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in 1,4-Butanediamine, 2-(aminomethyl)- and the various shapes it can adopt are central to its chemical and biological function. Computational chemistry offers powerful tools to investigate these aspects in detail.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and optimizing the geometry of 1,4-Butanediamine, 2-(aminomethyl)-. These methods solve the Schrödinger equation for the molecule, providing accurate descriptions of bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) can be employed to find the lowest energy structure of the molecule. nih.govresearchgate.net These calculations reveal the intricate details of the molecule's architecture, including the spatial orientation of the aminomethyl group relative to the butanediamine backbone. The accuracy of these geometric parameters is often validated by comparison with experimental data, such as that obtained from X-ray crystallography, where available. nih.gov Quantum chemical methods are also foundational for analyzing reaction mechanisms and predicting spectroscopic properties. nih.govmdpi.com
Conformational Space Exploration and Energy Landscapes
Due to the presence of multiple single bonds, 1,4-Butanediamine, 2-(aminomethyl)- possesses significant conformational flexibility. Exploring its conformational space is essential to understand which shapes are most stable and thus more likely to be present under given conditions.
Computational methods systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. emory.edu The minima on this landscape correspond to stable conformers. The relative energies of these conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. For flexible molecules, methods like the Nuclear Magnetic Resonance (NMR) Aided Molecular Force Field-based Importance Sampling (NAMFIS) can be utilized to analyze solution-state conformational profiles. emory.edu
Spectroscopic Property Predictions
Computational models are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and identifying the compound.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra Modeling
Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of 1,4-Butanediamine, 2-(aminomethyl)-. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These calculated frequencies and their corresponding intensities can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.netnist.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling electronic (UV-Vis) spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. These predictions help in understanding the electronic structure and chromophores within the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in 1,4-Butanediamine, 2-(aminomethyl)-. mdpi.com These shielding tensors are then converted into chemical shifts, which can be directly compared to experimental ¹H and ¹³C NMR spectra. Accurate prediction of chemical shifts is crucial for confirming the molecular structure and for assigning specific resonances to individual atoms within the molecule. semanticscholar.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a vital role in understanding how 1,4-Butanediamine, 2-(aminomethyl)- participates in chemical reactions. By mapping out the reaction pathways, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.
Intermolecular Interactions and Binding Affinities
The presence of multiple amine functional groups in 1,4-butanediamine, 2-(aminomethyl)- dictates its rich and complex intermolecular interactions. These interactions are fundamental to its role in molecular recognition and its behavior in various chemical and biological systems.
Hydrogen Bonding Networks and Molecular Recognition
While specific studies on the hydrogen bonding networks of 1,4-butanediamine, 2-(aminomethyl)- are not extensively available, general principles of polyamine interactions can provide a framework for understanding its behavior. Polyamines are well-known for their ability to form extensive hydrogen bond networks. These networks are crucial in the stabilization of protein structures and play a role in allostery and enzyme activation. Ligand binding can perturb these networks, leading to a redistribution of energy.
The primary and secondary amine groups of 1,4-butanediamine, 2-(aminomethyl)- can act as both hydrogen bond donors and acceptors. This allows the molecule to participate in a web of hydrogen bonds with surrounding molecules, including water, proteins, and nucleic acids. In the context of molecular recognition, these hydrogen bonds are critical for the specificity of binding to a target receptor or host molecule. The geometry and charge distribution of the molecule, influenced by the aminomethyl substituent, would lead to a unique hydrogen bonding pattern compared to its parent compound, 1,4-butanediamine.
Host-Guest Binding Energetics and Thermodynamics
The study of host-guest chemistry provides valuable information on the non-covalent interactions that govern molecular recognition. Computational methods, such as quantum mechanics and molecular dynamics, are instrumental in predicting the binding free energies and understanding the thermodynamic driving forces of these interactions. While specific host-guest binding studies for 1,4-butanediamine, 2-(aminomethyl)- are not prominent in the literature, research on similar polyamines highlights the importance of electrostatic interactions and hydrogen bonding in complex formation.
The binding of a guest molecule like 1,4-butanediamine, 2-(aminomethyl)- to a host is an equilibrium process, and the change in Gibbs free energy (ΔG) determines the stability of the resulting complex. This can be dissected into enthalpic (ΔH) and entropic (ΔS) contributions. The formation of multiple hydrogen bonds and favorable electrostatic interactions would lead to a negative (favorable) enthalpy change. However, the binding process also involves changes in conformational and translational entropy of both the host and guest, which can either favor or oppose binding.
Table 1: Hypothetical Thermodynamic Parameters for Host-Guest Binding of 1,4-Butanediamine, 2-(aminomethyl)-
| Host Molecule | Binding Affinity (K_a, M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Cyclodextrin | Data not available | Data not available | Data not available | Data not available |
| Calixarene | Data not available | Data not available | Data not available | Data not available |
| Cucurbituril | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes as specific experimental or computational data for 1,4-Butanediamine, 2-(aminomethyl)- is not available in the searched literature.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in solution. nih.gov These simulations can provide detailed information about the conformation of 1,4-butanediamine, 2-(aminomethyl)- in different solvents, its hydration shell, and its interactions with other solutes. nih.gov
Simulations could also be employed to study the diffusion of 1,4-butanediamine, 2-(aminomethyl)- in solution. The diffusion coefficient is a measure of the translational mobility of the molecule and is influenced by its size, shape, and interactions with the solvent. nih.gov
Biochemical Research and Enzymatic Pathways Involving 1,4 Butanediamine, 2 Aminomethyl Non Clinical Focus
General Investigation of Polyamine Analogues in Biological Systems
Polyamines are crucial for various cellular functions, and their analogues are widely studied to understand and manipulate these processes. nih.gov
Interactions of Polyamines with Nucleic Acids (e.g., DNA binding)
Linear polyamines like putrescine, spermidine (B129725), and spermine (B22157) are known to interact with nucleic acids. As polycations at physiological pH, they associate with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This interaction can stabilize DNA structure, induce condensation, and influence DNA conformation, potentially affecting gene expression. nih.govnih.gov
Studies using techniques like Fourier transform infrared spectroscopy and affinity capillary electrophoresis have investigated these interactions in detail. For instance, at low concentrations, putrescine has been shown to bind to both the major and minor grooves of DNA. nih.gov In contrast, spermidine and spermine show a preference for the major groove. nih.gov These interactions are primarily electrostatic but are critical for packaging DNA within cells. nih.gov
Table 1: General DNA Binding Characteristics of Common Polyamines
| Polyamine | Primary Binding Sites on DNA | Observed Effects |
|---|---|---|
| Putrescine | Minor and major grooves | DNA stabilization |
| Spermidine | Major and minor grooves | DNA stabilization |
This table represents generalized findings for common linear polyamines and not for 1,4-Butanediamine, 2-(aminomethyl)-.
Protein and Enzyme Interactions of Polyamine Analogues (e.g., as potential enzyme inhibitors)
Analogues of natural polyamines are frequently designed and synthesized to act as inhibitors of enzymes involved in polyamine metabolism. This is a significant area of research. For example, 1,4-diamino-2-butyne, an analogue of putrescine, has been identified as a mechanism-based inhibitor of diamine oxidase. nih.gov Similarly, other putrescine derivatives have been studied for their inhibitory effects on various enzymes.
General Studies on Relevant Enzymatic Pathways
The metabolism of polyamines is a tightly regulated process involving several key enzymes. nih.govfrontiersin.org
Modulation of Polyamine Metabolism Enzymes (e.g., Decarboxylases, Oxidases)
The biosynthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. nih.govfrontiersin.org Putrescine is then converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. nih.gov The catabolism of polyamines involves oxidases like spermine oxidase (SMOX) and acetylpolyamine oxidase (PAOX). nih.gov Many synthetic polyamine analogues are designed to modulate the activity of these enzymes. For instance, inhibitors of ODC are well-documented and serve as powerful tools for studying the roles of polyamines in cellular processes. nih.gov
Biosynthesis of Analogous Triamines
The biosynthesis of natural triamines like spermidine is a well-understood pathway where an aminopropyl group is transferred from decarboxylated S-adenosylmethionine (dcSAM) to putrescine. nih.gov The synthesis of other triamine analogues, particularly branched ones, is not a common natural pathway and would likely require synthetic chemical methods.
Chemo-Enzymatic Synthesis of Related Compounds
Chemo-enzymatic synthesis integrates the high selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. nih.govacs.org This approach is used to produce natural products and their analogues. nih.gov For instance, enzymes can be used to create chiral intermediates which are then elaborated upon using traditional chemical reactions. acs.orgnih.gov While this is a powerful strategy for generating a wide variety of compounds, there are no specific examples in the searched literature detailing the chemo-enzymatic synthesis of 1,4-butanediamine, 2-(aminomethyl)-.
Biochemical Research on 1,4-Butanediamine, 2-(aminomethyl)- Remains a Niche Area
Extensive research into the vast field of polyamine biochemistry has elucidated the critical roles of these small, positively charged molecules in a myriad of cellular processes. Polyamines like putrescine, spermidine, and spermine are fundamental for cell growth, differentiation, and proliferation. Scientists utilize a variety of molecular tools, including specifically designed inhibitors and probes, to investigate the intricate enzymatic pathways that govern polyamine metabolism. However, information regarding the specific compound 1,4-Butanediamine, 2-(aminomethyl)- , also known as 2-(aminomethyl)putrescine, as a dedicated research probe for cellular processes is not extensively documented in publicly available scientific literature.
While the broader family of polyamines and their analogues are a major focus of biochemical and therapeutic research, the specific application of 1,4-Butanediamine, 2-(aminomethyl)- in studying enzymatic pathways and cellular functions appears to be a highly specialized or as-yet-unexplored area.
The Landscape of Polyamine Research Probes
The investigation of polyamine metabolism heavily relies on molecules that can interact with and report on the activity of key enzymes. The primary enzymes in this pathway, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), are frequent targets for the design of inhibitors. These inhibitors serve as powerful research tools to understand the consequences of depleting specific polyamines in cellular models.
For instance, analogues of putrescine (1,4-butanediamine) are often synthesized and evaluated for their ability to inhibit enzymes like spermidine synthase, which catalyzes the conversion of putrescine to spermidine. The structural similarity of these analogues to the natural substrate allows them to bind to the enzyme's active site, thereby blocking its function and allowing researchers to study the downstream effects.
Potential but Undocumented Role of 1,4-Butanediamine, 2-(aminomethyl)-
Structurally, 1,4-Butanediamine, 2-(aminomethyl)- is a derivative of putrescine, featuring an additional aminomethyl group. This modification could theoretically allow it to interact with various enzymes in the polyamine pathway. It might act as a substrate, an inhibitor, or an allosteric regulator. However, without specific studies characterizing these interactions, its role remains speculative.
For a compound to be considered a useful research probe, it typically needs to exhibit specific properties, such as:
High affinity and selectivity for a particular enzyme or cellular target.
Biological stability or a predictable metabolic fate.
The ability to be labeled (e.g., with radioisotopes or fluorescent tags) to track its distribution and interaction within cells.
Research into such specific derivatives is often highly focused and may not always be published in broad-reaching journals. It is possible that studies involving 1,4-Butanediamine, 2-(aminomethyl)- exist within specialized databases or institutional research that is not widely disseminated.
Advanced Analytical and Spectroscopic Characterization of 1,4 Butanediamine, 2 Aminomethyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of "1,4-Butanediamine, 2-(aminomethyl)-" and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecules.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Experiments
For 1,4-butanediamine, the ¹H NMR spectrum in D₂O typically shows two main signals corresponding to the methylene (B1212753) protons. The protons on the carbons adjacent to the amino groups (C1 and C4) appear at a different chemical shift than the protons on the central carbons (C2 and C3). google.com In a 600 MHz ¹H NMR spectrum in H₂O, these signals are well-resolved.
The ¹³C NMR spectrum of 1,4-butanediamine displays two distinct peaks for the two types of carbon atoms. The carbons bonded to the nitrogen atoms are deshielded and appear at a lower field compared to the central methylene carbons. google.com
For "1,4-Butanediamine, 2-(aminomethyl)-", the introduction of the aminomethyl group at the C2 position would introduce significant changes to the NMR spectra. The molecule would have a more complex splitting pattern in the ¹H NMR spectrum due to the loss of symmetry. The methine proton at C2 would likely appear as a multiplet, coupled to the protons of the adjacent methylene groups and the aminomethyl group. The protons of the aminomethyl group would give rise to a new signal, likely a doublet if coupled to the C2 proton.
2D NMR experiments are invaluable for assigning these complex spectra.
COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons. For instance, cross-peaks would be observed between the C2 proton and the protons on C1, C3, and the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. nih.gov This experiment would be crucial for assigning the chemical shifts of each carbon atom based on the signals of their attached protons.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for "1,4-Butanediamine, 2-(aminomethyl)-", extrapolated from data for 1,4-butanediamine and considering the substituent effects of the aminomethyl group.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~2.7-2.9 | C1: ~40-42 |
| H2 (methine) | ~1.8-2.0 | C2: ~45-50 |
| H3 | ~1.5-1.7 | C3: ~25-28 |
| H4 | ~2.7-2.9 | C4: ~40-42 |
| H (aminomethyl) | ~2.6-2.8 | C (aminomethyl): ~42-45 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Dynamic NMR for Conformational Exchange
The flexible aliphatic backbone of "1,4-Butanediamine, 2-(aminomethyl)-" allows for multiple conformations in solution. Dynamic NMR spectroscopy is a powerful technique to study the kinetics of these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of the signals into a time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers to conformational interchange.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum of 1,4-butanediamine shows characteristic bands for the N-H and C-H stretching and bending vibrations. nist.gov The N-H stretching vibrations of the primary amine groups typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed just below 3000 cm⁻¹. The scissoring and rocking vibrations of the CH₂ groups and the N-H bending vibrations are found in the fingerprint region (below 1600 cm⁻¹).
For "1,4-Butanediamine, 2-(aminomethyl)-", the IR spectrum would be expected to show similar characteristic absorptions. The presence of three primary amine groups would likely lead to a broad and complex N-H stretching band. The C-H stretching and bending vibrations would also be present.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (primary amines) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| N-H Bend (scissoring) | 1590 - 1650 |
| C-H Bend (scissoring) | ~1465 |
| C-N Stretch | 1000 - 1250 |
Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing "1,4-Butanediamine, 2-(aminomethyl)-". The C-C backbone vibrations are often more prominent in Raman spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For "1,4-Butanediamine, 2-(aminomethyl)-" (C₅H₁₅N₃), the exact mass of the molecular ion [M+H]⁺ can be calculated with high precision.
Electron ionization (EI) mass spectrometry of the parent compound, 1,4-butanediamine, shows a characteristic fragmentation pattern, with a prominent peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. nist.gov The molecular ion peak at m/z 88 is also observed.
For "1,4-Butanediamine, 2-(aminomethyl)-", the mass spectrum would be expected to show a molecular ion peak at m/z 117 (for the neutral molecule). Under soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ would be observed at m/z 118. The fragmentation pattern would likely involve the loss of ammonia (B1221849) (NH₃) and the cleavage of the C-C bonds in the backbone, leading to characteristic fragment ions that could be used to confirm the structure.
| Ion | Calculated m/z |
| [M]⁺ | 117.1266 |
| [M+H]⁺ | 118.1344 |
| [M-NH₂]⁺ | 101.1120 |
| [CH₂NH₂]⁺ | 30.0344 |
Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for the structural elucidation of 1,4-Butanediamine, 2-(aminomethyl)-, and its derivatives. Electron Impact (EI) ionization typically induces fragmentation, providing a molecular fingerprint that aids in identification. The fragmentation of aliphatic amines is dominated by specific cleavage patterns, primarily α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.orgyoutube.com
For 1,4-Butanediamine, 2-(aminomethyl)-, with its three primary amino groups, several α-cleavage pathways are possible. The molecular ion [C₅H₁₅N₃]⁺• would have a theoretical m/z (mass-to-charge ratio) of approximately 117.12. The fragmentation process involves the homolytic cleavage of a C-C bond adjacent to a C-N bond, with the positive charge being retained by the nitrogen-containing fragment.
Key fragmentation pathways for 1,4-Butanediamine, 2-(aminomethyl)- include:
Cleavage adjacent to the C1-amino group: Loss of a C₄H₁₀N₂ radical, leading to the formation of a [CH₂NH₂]⁺ ion at m/z 30.
Cleavage adjacent to the C4-amino group: This is symmetrical to the C1 cleavage and also results in a fragment at m/z 30.
Cleavage adjacent to the aminomethyl group: This can occur in two ways, breaking the bond between the side chain and the main butane (B89635) backbone. This would lead to the formation of a [C₄H₁₂N₂]⁺• ion at m/z 88 and a CH₂NH₂ radical.
McLafferty Rearrangement: While more common in carbonyl compounds, a similar rearrangement can occur in some amines, potentially leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄). docbrown.info
The analysis of underivatized long-chain polyamines can be challenging due to their high polarity. washington.edu Techniques like liquid chromatography coupled with mass spectrometry (LC/MS) using ion-pairing reagents are often employed to improve chromatographic retention and achieve clear identification based on retention time and fragmentation patterns. washington.edu Tandem mass spectrometry (MS/MS) further refines the analysis by isolating a specific parent ion and subjecting it to further fragmentation, which is invaluable for distinguishing isomers and identifying specific modification sites in derivatives. nih.govnih.gov
| Parent Ion (m/z) | Fragmentation Pathway | Major Fragment Ion | m/z of Fragment | Neutral Loss | m/z of Neutral Loss |
| 117 | α-Cleavage at C1-C2 | [CH₂NH₂]⁺ | 30 | •C₄H₁₀N₂ | 87 |
| 117 | α-Cleavage at C2-C3 | [C₂H₅N(CH₂NH₂)]⁺ | 72 | •C₂H₅NH₂ | 45 |
| 117 | α-Cleavage at C3-C4 | [C₂H₆N]⁺ | 44 | •C₃H₉N₂ | 73 |
Table 1. Predicted major fragmentation patterns for 1,4-Butanediamine, 2-(aminomethyl)- under Electron Impact Mass Spectrometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic metal complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal complexes that contain one or more unpaired electrons. numberanalytics.comwordpress.com Polyamines like 1,4-Butanediamine, 2-(aminomethyl)- are excellent chelating ligands, forming stable complexes with various transition metals such as copper(II), manganese(II), and iron(III). researchgate.netresearchgate.net When these metal ions are in a paramagnetic state, EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center. illinois.eduelsevier.com
The EPR spectrum's key parameters are the g-factor and the hyperfine coupling constant (A).
g-factor: This parameter is sensitive to the electronic environment around the unpaired electron. Anisotropy in the g-factor (gx, gy, gz) indicates the symmetry of the metal complex's coordination sphere. For instance, a tetragonal or rhombic symmetry, common in Cu(II) complexes, will result in different g-values along different molecular axes. illinois.edu
Hyperfine Coupling (A): This arises from the interaction between the electron spin and the magnetic moment of nearby nuclei, such as the metal nucleus itself (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁵Mn) or ligand nuclei (e.g., ¹⁴N). rsc.org The resulting splitting pattern reveals information about the identity of the coordinating atoms and the degree of covalency in the metal-ligand bonds. researchgate.net
For a paramagnetic metal complex of 1,4-Butanediamine, 2-(aminomethyl)-, such as a Cu(II) complex, the tridentate nature of the ligand would create a specific coordination geometry. The EPR spectrum would be expected to show hyperfine splitting from the copper nucleus (I=3/2), typically resulting in a four-line pattern in solution or more complex anisotropic patterns in frozen samples. numberanalytics.com Further superhyperfine splitting from the coordinated nitrogen atoms (I=1) may also be resolved under certain conditions, confirming the direct bonding of the amino groups to the metal ion. Multifrequency EPR studies can help deconvolve complex spectra by separating frequency-dependent (g-factor) and frequency-independent (hyperfine) interactions. nih.govwpmucdn.com
| Complex | Metal Ion State | Symmetry | g-values (Hypothetical) | Hyperfine Coupling A(M) (Hypothetical) | Reference |
| [Cu(L)]²⁺ | Cu(II), d⁹ | Tetragonal | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.09 | A∥ ≈ 150-200 x 10⁻⁴ cm⁻¹ | numberanalytics.comresearchgate.net |
| [Mn(L)]²⁺ | Mn(II), d⁵ (high spin) | (Near) Octahedral | giso ≈ 2.0 | A(⁵⁵Mn) ≈ 90-95 G | rsc.org |
| [Fe(L)Cl₃] | Fe(III), d⁵ (high spin) | Rhombic | g ≈ 4.3 (for rhombic distortion) | - | wpmucdn.com |
Table 2. Hypothetical EPR parameters for paramagnetic metal complexes of L = 1,4-Butanediamine, 2-(aminomethyl)-. Values are based on typical ranges for similar polyamine complexes.
Circular Dichroism (CD) Spectroscopy (for chiral derivatives and biomolecular interactions)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comyoutube.com The 1,4-Butanediamine, 2-(aminomethyl)- molecule is inherently chiral due to the presence of a stereocenter at the C2 carbon atom. Therefore, its enantiomers, (R)- and (S)-1,4-Butanediamine, 2-(aminomethyl)-, will interact differently with circularly polarized light and produce mirror-image CD spectra.
This technique is exceptionally powerful for:
Determining Absolute Configuration: By comparing the experimental CD spectrum of a chiral derivative with spectra calculated using theoretical methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) can be assigned. rsc.orgnih.gov
Studying Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the ligand upon metal chelation or interaction with other molecules will induce changes in the CD signal.
Probing Biomolecular Interactions: Polyamines are known to interact with negatively charged biomacromolecules like DNA and RNA. When a chiral polyamine like 1,4-Butanediamine, 2-(aminomethyl)- binds to a biomolecule, it can produce an "induced CD" signal in the absorption region of the non-chiral parts of the complex, or it can alter the existing CD spectrum of the biomolecule. jascoinc.com This provides insight into the binding mode and the structural changes that occur upon interaction.
The CD spectrum of a chiral derivative will show positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule. The sign and magnitude of these bands are characteristic of the molecule's specific stereochemistry.
| Enantiomer | λ (nm) (Hypothetical) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (Hypothetical) | Transition Type |
| (R)-enantiomer | 210 | +15,000 | n → σ* (N-H) |
| (S)-enantiomer | 210 | -15,000 | n → σ* (N-H) |
| (R)-enantiomer + DNA | 275 | Change from baseline | Induced CD / Conformational change |
| (S)-enantiomer + DNA | 275 | Opposite change from baseline | Induced CD / Conformational change |
Table 3. Hypothetical Circular Dichroism data for the enantiomers of 1,4-Butanediamine, 2-(aminomethyl)- and their interaction with a biomolecule.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental and routine procedure used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This technique provides a crucial confirmation of the empirical and molecular formula of a newly synthesized compound, such as 1,4-Butanediamine, 2-(aminomethyl)- or any of its derivatives (e.g., metal complexes, salts, or Schiff bases). researchgate.net
The principle involves the complete combustion of a small, precisely weighed amount of the sample under controlled conditions. The combustion products (CO₂, H₂O, and N₂) are collected and quantified. From these amounts, the percentage composition of each element in the original sample is calculated.
For a proposed chemical formula, the theoretical elemental percentages can be calculated based on atomic masses. The experimental values obtained from the elemental analyzer must agree with the theoretical values, typically within a narrow margin of ±0.4%, to confirm the stoichiometry and purity of the compound. Any significant deviation may indicate the presence of impurities, residual solvent (like water), or an incorrect structural assignment. This analysis is a standard requirement for the characterization of new chemical entities. google.com
| Compound | Formula | Molecular Weight ( g/mol ) | Element | Theoretical % | Found % (Hypothetical) |
| 1,4-Butanediamine, 2-(aminomethyl)- | C₅H₁₅N₃ | 117.20 | C | 51.24 | 51.18 |
| H | 12.90 | 12.95 | |||
| N | 35.86 | 35.79 | |||
| Dihydrochloride (B599025) Salt | C₅H₁₇Cl₂N₃ | 190.12 | C | 31.59 | 31.63 |
| H | 8.91 | 8.87 | |||
| N | 22.10 | 22.05 |
Table 4. Comparison of theoretical and hypothetical experimental elemental analysis data for 1,4-Butanediamine, 2-(aminomethyl)- and its dihydrochloride salt.
Future Directions and Interdisciplinary Research Prospects
Integration of Experimental and Computational Approaches for Predictive Design
A synergistic approach combining experimental synthesis and computational modeling will be pivotal in unlocking the full potential of 1,4-butanediamine, 2-(aminomethyl)- and its derivatives. Predictive design strategies can accelerate the discovery of new materials and catalysts with tailored properties.
Detailed Research Findings:
Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict the conformational landscape, electronic properties, and reactivity of 1,4-butanediamine, 2-(aminomethyl)-. These theoretical insights can guide the rational design of synthetic targets with desired functionalities. For instance, computational screening can identify derivatives with optimal geometries for binding to specific metal centers for catalytic applications or for self-assembly into well-defined nanostructures. The integration of artificial intelligence and machine learning algorithms can further enhance these predictive capabilities, enabling the rapid exploration of vast chemical spaces.
| Computational Method | Predicted Property of 1,4-Butanediamine, 2-(aminomethyl)- | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, bond dissociation energies. | Catalyst design, understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, self-assembly behavior. | Materials science, drug delivery systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, catalytic cycles. | Biocatalysis, enzyme inhibition studies. |
This table presents potential applications of computational methods to the study of 1,4-butanediamine, 2-(aminomethyl)-, based on established practices in computational chemistry.
Exploration of Novel Functionalization Strategies
The presence of three primary amine groups in 1,4-butanediamine, 2-(aminomethyl)- offers a rich platform for selective functionalization. Developing novel synthetic methodologies to modify these amine groups will be crucial for creating a diverse library of derivatives with a wide range of properties and applications.
Detailed Research Findings:
The differential reactivity of the primary amines, influenced by steric hindrance and electronic effects from the branched structure, could be exploited for regioselective modifications. Strategies such as protection/deprotection sequences, enzymatic modifications, and controlled polymerization will be key areas of investigation. Functionalization with hydrophobic moieties, fluorinated chains, or stimuli-responsive groups could lead to the development of amphiphiles, surfactants, and smart materials. Branched polyamines, in general, are known to be versatile building blocks. For example, they can be modified to create adhesives with dynamic reversible properties through reactions like Michael additions and Schiff base formations. rsc.org
Application in Advanced Catalysis
The tridentate nature of 1,4-butanediamine, 2-(aminomethyl)- makes it an attractive ligand for the development of novel metal complexes for advanced catalysis. The specific geometry and electronic properties of the resulting complexes could lead to enhanced catalytic activity and selectivity in a variety of organic transformations.
Detailed Research Findings:
This branched polyamine could serve as a scaffold for creating pincer-type ligands, which are known to stabilize metal centers and promote challenging catalytic reactions. acs.org Research into the coordination chemistry of 1,4-butanediamine, 2-(aminomethyl)- with various transition metals (e.g., ruthenium, iridium, manganese) could yield catalysts for hydrogenation, dehydrogenative coupling, and polymerization reactions. acs.org The ability to tune the steric and electronic properties of the ligand through functionalization (as discussed in 9.2) would provide a powerful tool for optimizing catalyst performance. Furthermore, grafting these polyamine-based catalysts onto solid supports could facilitate catalyst recycling and improve the sustainability of chemical processes. google.com
Design of Smart Responsive Materials
"Smart materials" that respond to external stimuli such as pH, temperature, or light are at the forefront of materials science. The unique architecture of 1,4-butanediamine, 2-(aminomethyl)- can be leveraged to design novel polymers and hydrogels with tunable, responsive behaviors.
Detailed Research Findings:
The multiple amine groups of 1,4-butanediamine, 2-(aminomethyl)- can act as cross-linking points in polymer networks. The protonation/deprotonation of these amines in response to pH changes could trigger significant conformational changes in the material, leading to swelling/deswelling behavior in hydrogels or changes in solubility for polymers in solution. Such pH-responsive materials have potential applications in drug delivery, sensors, and actuators. The incorporation of this branched polyamine into polymer backbones could also influence the material's mechanical properties and its interactions with biological systems. nih.gov
| Stimulus | Potential Response of Materials Incorporating 1,4-Butanediamine, 2-(aminomethyl)- | Potential Application |
| pH | Swelling/deswelling of hydrogels, changes in polymer solubility. | Drug delivery, sensors. |
| Temperature | Phase transitions in polymers. | Thermoresponsive coatings, smart fabrics. |
| Light | Conformational changes via photo-responsive functional groups. | Optical switches, targeted therapies. |
This table outlines the potential for creating smart materials based on the functional groups of 1,4-butanediamine, 2-(aminomethyl)- and established principles of materials science.
Fundamental Studies on Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of 1,4-butanediamine, 2-(aminomethyl)- and its macroscopic properties is essential for its rational application. Fundamental studies are needed to elucidate how the branched architecture influences its physical, chemical, and biological behavior.
Detailed Research Findings:
Systematic studies comparing the properties of 1,4-butanediamine, 2-(aminomethyl)- with its linear isomer (1,4-butanediamine) and other branched polyamines will provide valuable insights. Key areas of investigation include its pKa values, metal ion chelation thermodynamics and kinetics, and its ability to interact with biological macromolecules like DNA and proteins. Polyamines are known to play crucial roles in cellular processes, and the unique charge distribution and spatial arrangement of the amino groups in this branched analogue could lead to distinct biological activities. sigmaaldrich.com Understanding these fundamental structure-property relationships will be critical for designing molecules with specific functions, from new therapeutic agents to highly efficient industrial catalysts.
Q & A
Q. What are the critical safety protocols for handling 1,4-butanediamine in laboratory settings?
- Methodological Answer : When handling 1,4-butanediamine, prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . For inhalation exposure, move the affected individual to fresh air and monitor respiratory function. Store the compound in a well-ventilated, locked area away from ignition sources, and dispose of waste via approved facilities . Safety data sheets (SDS) should be consulted for spill management and first-aid specifics.
Q. How can researchers optimize the synthesis of 1,4-butanediamine derivatives for biological studies?
- Methodological Answer : Synthesis routes for derivatives like N-methylputrescine involve alkylation of 1,4-butanediamine using methyl iodide under controlled pH (8–9) and temperature (25–40°C) . For functionalized derivatives (e.g., dendrimers), stepwise protection-deprotection strategies are recommended. For example, N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine can be synthesized via Michael addition of acrylonitrile to 1,4-butanediamine, followed by catalytic hydrogenation . Reaction progress should be monitored via NMR or LC-MS to ensure purity (>98%) .
Q. What experimental methods are used to determine the physicochemical properties of 1,4-butanediamine?
- Methodological Answer : Density and viscosity measurements are conducted using oscillating U-tube densitometers and capillary viscometers, respectively, at temperatures ranging from 298.15–333.15 K . Solubility in aqueous solutions (e.g., CO₂ absorption studies) is quantified via gravimetric analysis or gas chromatography. NIST Standard Reference Database 69 provides validated thermochemical data, but researchers should cross-verify results due to potential discrepancies in solvent interactions or measurement techniques .
Q. How does 1,4-butanediamine function as a biomarker in environmental stress studies?
- Methodological Answer : 1,4-Butanediamine accumulates in plants (e.g., barley, rape) under heavy metal stress (e.g., Cr(III)/Cr(VI)) and serves as a stress indicator. Quantify its levels via HPLC coupled with fluorescence detection or derivatization using dansyl chloride . In marine organisms (e.g., cnidarians), metabolic profiling via GC-MS reveals reduced 1,4-butanediamine levels under cold stress, correlating with disrupted GABA pathways .
Advanced Research Questions
Q. How can 1,4-butanediamine be integrated into biphasic solvents for CO₂ capture, and what are the kinetic considerations?
- Methodological Answer : In CO₂ absorption, blend 1,4-butanediamine (BDA) with 2-(diethylamino)-ethanol (DEEA) at mole ratios of 3.63–16.7% BDA and 2.62–22.2% DEEA. Use stopped-flow apparatus to measure absorption kinetics (e.g., pseudo-first-order rate constants) at 298–333 K . The biphasic solvent system leverages BDA’s high CO₂ loading capacity (0.8–1.2 mol CO₂/mol amine) and DEEA’s low viscosity, but phase separation dynamics must be optimized via temperature-controlled viscosity measurements .
Q. What strategies enable the functionalization of 1,4-butanediamine for advanced material synthesis?
- Methodological Answer : Functionalize 1,4-butanediamine via Schiff base reactions (e.g., with 2-hydroxibenzaldehyde) to create ligands for metal-organic frameworks (MOFs) . For dendrimer synthesis, iterative alkylation with acrylonitrile followed by reduction yields polypropylenimine tetraamine dendrimers (DAB-AM-4), which are characterized via MALDI-TOF and FTIR . Computational modeling (DFT) aids in predicting steric and electronic effects of substituents on reactivity.
Q. How should researchers address contradictions in reported solubility and viscosity data for 1,4-butanediamine mixtures?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature calibration, or measurement techniques. For example, Xu et al. (2013) reported viscosity deviations of ±2% when comparing capillary viscometry vs. rotational rheometry . To resolve conflicts, replicate experiments using NIST-validated protocols and apply semi-empirical correlations (e.g., modified Jones-Dole equation) to normalize data across studies .
Q. What methodologies are used to study the role of 1,4-butanediamine in microbial symbiosis under environmental stress?
- Methodological Answer : In cnidarian-dinoflagellate symbiosis, metabolomic profiling via LC-MS/MS identifies 1,4-butanediamine as a key metabolite altered by thermal stress. Use isotopic labeling (¹³C4-putrescine) to track uptake and turnover rates in host tissues . For bacterial studies (e.g., Pseudomonas), knockout mutants of polyamine transporters can elucidate the compound’s role in stress resilience, validated via growth assays under Cr(VI) exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
